molecular formula C23H19NO B3144301 3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one CAS No. 54930-60-8

3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one

Cat. No. B3144301
CAS RN: 54930-60-8
M. Wt: 325.4 g/mol
InChI Key: VVZYVNAOJXWTLW-UHFFFAOYSA-N
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Description

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . They are known for their reactivity which is driven by a considerable ring strain .


Synthesis Analysis

Azetidines can be synthesized through various methods. One of the recent advances includes the invention of new [2+2] cycloaddition reactions . Another method involves the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .


Molecular Structure Analysis

Azetidines are four-membered saturated heterocycles containing one nitrogen atom . The structures of these compounds can be confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .


Chemical Reactions Analysis

Azetidines exhibit unique reactivity that can be triggered under appropriate reaction conditions . They can undergo various reactions such as C(sp3)–H functionalization and facile opening with carbon nucleophiles .


Physical And Chemical Properties Analysis

Physical properties of azetidines include density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties include flammability, toxicity, acidity, reactivity, and heat of combustion .

Safety and Hazards

The safety and hazards of azetidines can vary greatly depending on the specific compound. It’s important to refer to the safety data sheet of the specific compound for accurate information .

Future Directions

Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely continue to explore new methods of synthesis, applications in drug discovery, polymerization, and as chiral templates .

properties

IUPAC Name

3,3-dimethyl-1-phenylspiro[azetidine-4,9'-fluorene]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO/c1-22(2)21(25)24(16-10-4-3-5-11-16)23(22)19-14-8-6-12-17(19)18-13-7-9-15-20(18)23/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZYVNAOJXWTLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C12C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one
Reactant of Route 2
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one
Reactant of Route 3
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one
Reactant of Route 4
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one
Reactant of Route 5
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one
Reactant of Route 6
3,3-Dimethyl-1-phenylspiro[azetidine-2,9'-fluoren]-4-one

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